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Compound of Interest

Compound Name: Methanol-d4

Cat. No.: B120146 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Methanol-d4
(CD₃OD) as a solvent in the analysis of polar compounds. Methanol-d4 is a deuterated form of

methanol where the four hydrogen atoms have been replaced by deuterium.[1] This isotopic

substitution makes it an invaluable solvent for various analytical techniques, particularly

Nuclear Magnetic Resonance (NMR) spectroscopy, by minimizing solvent interference in

proton NMR spectra.[2] Its polar nature also makes it an effective solvent for a wide range of

polar analytes.

Properties of Methanol-d4
Methanol-d4 is a colorless liquid with physical and chemical properties similar to non-

deuterated methanol.[3][4] Its key properties are summarized in the table below, making it a

versatile solvent for the analysis of polar compounds across various analytical platforms.
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Property Value Reference

Chemical Formula CD₄O

Molecular Weight 36.07 g/mol

Density 0.888 g/mL at 25 °C [3]

Boiling Point 65.4 °C [3]

Melting Point -99 °C

Refractive Index n20/D 1.326 [3]

Isotopic Purity ≥99.8 atom % D

Solubility

Miscible with water, ethanol,

ether, acetone, and

chloroform.

[3]

Applications in the Analysis of Polar Compounds
Methanol-d4 is a versatile solvent for the analysis of a broad spectrum of polar compounds,

including but not limited to:

Metabolites: Sugars, amino acids, organic acids, and nucleotides.

Natural Products: Phenolic compounds, flavonoids, and alkaloids.

Pharmaceuticals: Active pharmaceutical ingredients (APIs) and their polar metabolites.

Peptides and small proteins.

Its utility spans across several key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Methanol-d4 is one of the most common solvents for NMR analysis of polar compounds.[4] Its

key advantages in NMR include:
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Reduced Solvent Signal: The deuterium atoms are not observed in ¹H NMR, resulting in a

cleaner spectrum with minimal solvent interference.

Good Solubility for Polar Analytes: Its high polarity allows for the dissolution of a wide range

of polar molecules that are insoluble in less polar NMR solvents like chloroform-d.

Exchangeable Protons: The deuterium on the hydroxyl group can exchange with labile

protons (e.g., -OH, -NH₂, -COOH) in the analyte. While this can be a disadvantage as it

leads to the disappearance of these signals, it can also be used as a diagnostic tool to

identify such functional groups.

Residual Solvent Peaks in Methanol-d4:

Even with high isotopic purity, a small residual protonated solvent signal is typically observed.

The chemical shifts of the residual CHD₂OD and HOD are important to recognize.

Species ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)

CHD₂OD 3.31 (quintet) 49.0 (septet)

HOD ~4.87 (singlet, variable) -

Note: The chemical shift of the HOD peak is highly dependent on temperature, concentration,

and the presence of other exchangeable protons.

Chemical Shifts of Common Laboratory Solvents in Methanol-d4:

Identifying common laboratory solvent impurities is crucial for accurate spectral interpretation.
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Compound ¹H Chemical Shift (ppm)

Acetone 2.15

Acetonitrile 2.03

Dichloromethane 5.49

Diethyl ether 1.18 (t), 3.49 (q)

Dimethylformamide (DMF) 2.86, 2.99, 7.97

Dimethyl sulfoxide (DMSO) 2.71

Ethyl acetate 1.24 (t), 2.01 (s), 4.09 (q)

n-Hexane 0.90 (t), 1.29 (m)

Toluene 2.32 (s), 7.16 (m)

Data sourced from publicly available chemical shift tables.

Mass Spectrometry (MS)
In liquid chromatography-mass spectrometry (LC-MS), methanol (and by extension, Methanol-
d4 for isotopic labeling studies) is a common mobile phase component for the analysis of polar

compounds. It is particularly useful in:

Reversed-Phase Chromatography (RPC): Methanol is mixed with water to create a polar

mobile phase for separating a wide range of compounds.

Hydrophilic Interaction Liquid Chromatography (HILIC): While less common than acetonitrile,

methanol can be used in the mobile phase for HILIC separations of very polar compounds.

Extraction Solvent: Methanol is highly effective for extracting polar and semi-polar

metabolites from biological samples prior to MS analysis. A common method involves a

methanol/chloroform/water extraction to partition polar and non-polar metabolites.

Chromatography
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Methanol is a widely used solvent in various chromatographic techniques for the separation of

polar compounds:

High-Performance Liquid Chromatography (HPLC): As a key component of the mobile phase

in reversed-phase HPLC, methanol's polarity can be adjusted by mixing with water to elute

compounds of varying polarities.

Flash Chromatography: A mixture of methanol and a less polar solvent, such as

dichloromethane, is a common eluent for purifying polar compounds on silica gel.[1]

However, it is generally recommended to use methanol in proportions of 10% or less to avoid

dissolving the silica gel.[1]

Experimental Protocols
Protocol for NMR Sample Preparation
This protocol outlines the standard procedure for preparing a sample for NMR analysis using

Methanol-d4.

Materials:

Analyte (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

Methanol-d4 (CD₃OD)

High-quality 5 mm NMR tube

Pasteur pipette or syringe

Small vial

Vortex mixer (optional)

Filter (e.g., cotton plug in a Pasteur pipette)

Procedure:

Weigh the Analyte: Accurately weigh the desired amount of the polar compound into a clean,

dry vial.
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Add Methanol-d4: Add approximately 0.6-0.7 mL of Methanol-d4 to the vial.

Dissolve the Sample: Gently swirl or vortex the vial to dissolve the analyte completely. If the

sample is not easily solubilized, gentle warming or sonication may be applied, but be

cautious of potential sample degradation.

Filter the Solution: If any particulate matter is present, filter the solution to prevent it from

interfering with the NMR measurement. This can be done by passing the solution through a

small cotton plug placed at the bottom of a Pasteur pipette.

Transfer to NMR Tube: Carefully transfer the clear solution into a clean, high-quality NMR

tube using a Pasteur pipette or syringe.

Check Sample Height: Ensure the height of the solution in the NMR tube is approximately 4-

5 cm.

Cap and Label: Securely cap the NMR tube and label it clearly.

Acquire Spectrum: Insert the sample into the NMR spectrometer and acquire the data.

Sample Preparation NMR Tube

1. Weigh Analyte 2. Add Methanol-d4 3. Dissolve Analyte 4. Filter Solution 5. Transfer to NMR Tube 6. Cap and Label 7. NMR Analysis

Click to download full resolution via product page

Workflow for NMR Sample Preparation.

Protocol for Extraction of Polar Metabolites from
Biological Samples for MS Analysis
This protocol describes a general method for extracting polar metabolites from biological

samples using a methanol-based solvent system. Methanol-d4 can be substituted for

methanol if isotopic labeling is desired.
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Materials:

Biological sample (e.g., cell pellet, tissue homogenate)

Ice-cold Methanol

Ice-cold Chloroform

Ice-cold Water

Microcentrifuge tubes

Vortex mixer

Refrigerated centrifuge

Nitrogen evaporator or vacuum concentrator

Procedure:

Sample Quenching: Rapidly quench metabolic activity by flash-freezing the biological sample

in liquid nitrogen.

Homogenization (for tissues): Homogenize the frozen tissue in a pre-chilled solvent mixture.

Extraction: To the quenched sample (e.g., cell pellet), add a pre-chilled mixture of methanol

and water (typically 80:20 v/v). Vortex vigorously for 1 minute.

Phase Separation: Add ice-cold chloroform to the mixture to achieve a final

methanol:chloroform:water ratio of approximately 2:1:1. Vortex thoroughly.

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

This will separate the mixture into three layers: an upper aqueous/methanol layer containing

polar metabolites, a lower chloroform layer with non-polar lipids, and a protein pellet at the

interface.

Collect Polar Fraction: Carefully collect the upper aqueous/methanol layer without disturbing

the other layers and transfer it to a new microcentrifuge tube.
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Drying: Evaporate the solvent from the polar fraction using a nitrogen evaporator or a

vacuum concentrator.

Reconstitution: Reconstitute the dried polar metabolites in a suitable solvent for your LC-MS

analysis (e.g., a mixture of water and methanol or acetonitrile).

Analysis: The sample is now ready for injection into the LC-MS system.
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Separated Phases

Biological Sample

1. Quench Metabolism

2. Add Methanol/Water

3. Add Chloroform & Vortex

4. Centrifuge

Polar Metabolites
(Aqueous/Methanol Layer)

Non-polar Lipids
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5. Collect Polar Fraction

6. Dry Extract

7. Reconstitute

8. LC-MS Analysis
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Extraction of Polar Metabolites.
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Logical Relationships and Advantages
The choice of Methanol-d4 as a solvent for analyzing polar compounds is based on a logical

interplay of its properties that make it highly advantageous for specific analytical techniques.

Key Properties

Analytical Advantages

Methanol-d4

High Polarity Deuterated Amphiprotic

Excellent Solubility for
Polar Analytes

Efficient Extraction of
Polar Metabolites

Minimal ¹H NMR
Solvent Interference Identifies Exchangeable Protons

Click to download full resolution via product page

Advantages of Methanol-d4.

Conclusion
Methanol-d4 is an essential solvent for researchers, scientists, and drug development

professionals working with polar compounds. Its unique combination of high polarity and

isotopic purity provides significant advantages in NMR spectroscopy, while its properties as a

solvent are also highly beneficial in mass spectrometry and chromatography. The protocols and

data presented in these application notes provide a comprehensive guide for the effective use

of Methanol-d4 in the analysis of polar molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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